molecular formula C13H26N2O5S B1390314 Boc-DL-buthioninesulfoximine CAS No. 128377-41-3

Boc-DL-buthioninesulfoximine

Cat. No.: B1390314
CAS No.: 128377-41-3
M. Wt: 322.42 g/mol
InChI Key: IIJKAKPMCGGPSE-UHFFFAOYSA-N
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Description

Boc-DL-buthioninesulfoximine is a synthetic compound widely used in scientific research due to its unique chemical structure and biological activity. It is a potent inhibitor of glutathione synthesis, making it a valuable tool for studying the role of glutathione in various biological processes.

Biochemical Analysis

Biochemical Properties

Boc-DL-buthioninesulfoximine plays a crucial role in biochemical reactions by inhibiting the enzyme γ-glutamylcysteine synthetase, which is essential for the synthesis of glutathione . Glutathione is a vital antioxidant that protects cells from oxidative damage. By inhibiting its synthesis, this compound helps researchers study the effects of reduced glutathione levels on various cellular processes. The compound interacts with γ-glutamylcysteine synthetase by binding to its active site, thereby preventing the enzyme from catalyzing the formation of γ-glutamylcysteine, a precursor of glutathione .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. By depleting glutathione levels, it induces oxidative stress, which can lead to cell death or apoptosis in certain cell types . This compound has been shown to enhance the antitumor effects of other treatments, such as ionizing radiation and chemotherapeutic agents, by increasing the sensitivity of cancer cells to oxidative damage . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by altering the redox state of the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with γ-glutamylcysteine synthetase, leading to the inhibition of glutathione synthesis . This inhibition results in a decrease in intracellular glutathione levels, which in turn increases the levels of reactive oxygen species (ROS) within the cell . The elevated ROS levels cause oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death or apoptosis . This compound also affects gene expression by modulating the activity of redox-sensitive transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods . In in vitro studies, Boc

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-DL-buthioninesulfoximine typically involves the protection of the amino group of buthionine sulfoximine with a tert-butyloxycarbonyl (Boc) group. This protection is achieved through a reaction with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

the synthesis generally follows similar principles as laboratory-scale synthesis, with optimization for larger-scale production, including the use of more efficient reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions

Boc-DL-buthioninesulfoximine undergoes various chemical reactions, including:

    Oxidation: The sulfoximine group can be oxidized to form sulfone derivatives.

    Reduction: The sulfoximine group can be reduced to form sulfide derivatives.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc group.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Free amine.

Scientific Research Applications

Boc-DL-buthioninesulfoximine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in the synthesis of other compounds.

    Biology: Used to study the role of glutathione in cellular processes.

    Medicine: Investigated for its potential in cancer therapy due to its ability to deplete glutathione levels in cancer cells.

    Industry: Used in the development of new drugs and therapeutic agents

Comparison with Similar Compounds

Similar Compounds

    L-buthionine sulfoximine: Similar in structure but lacks the Boc protection group.

    DL-buthionine sulfoximine: Similar in structure but lacks the Boc protection group.

    S-buthionine sulfoximine: Similar in structure but has a different stereochemistry.

Uniqueness

Boc-DL-buthioninesulfoximine is unique due to the presence of the Boc protection group, which enhances its stability and allows for selective deprotection under acidic conditions. This makes it a versatile reagent in synthetic chemistry and a valuable tool in biological research .

Properties

IUPAC Name

4-(butylsulfonimidoyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O5S/c1-5-6-8-21(14,19)9-7-10(11(16)17)15-12(18)20-13(2,3)4/h10,14H,5-9H2,1-4H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJKAKPMCGGPSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=N)(=O)CCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.